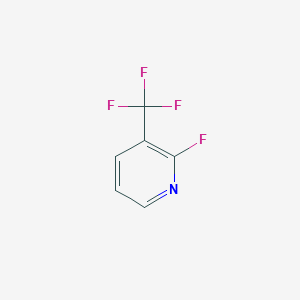

2-Fluoro-3-(trifluoromethyl)pyridine

Beschreibung

Historical Context and Evolution of Fluorinated Heterocycles in Chemical Sciences

The intensive development of the synthetic chemistry of fluorinated heterocycles began in earnest after World War II. e-bookshelf.de This area of study is a confluence of organic, heterocyclic, and fluoroorganic chemistry. e-bookshelf.de The introduction of fluorine into heterocyclic compounds was a significant step in modern medicinal chemistry, leading to the emergence of fluorinated heterocycles as important scaffolds that combine and enhance the properties of the parent compounds. tandfonline.com The first fluorinated drug, Fludrocortisone, was approved in 1954, marking the beginning of a trend that has seen the number of fluorinated drugs on the market grow exponentially. tandfonline.com Today, fluorinated heterocyclic compounds are found in a wide array of potent pharmaceuticals and crop protection agents. e-bookshelf.de

The Pyridine (B92270) Moiety: Fundamental Chemical and Biological Relevance

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. researchgate.net Structurally, it is related to benzene, with one CH group replaced by a nitrogen atom. researchgate.netwikipedia.org This nitrogen atom imparts distinct chemical properties, making the pyridine ring a common feature in many important commercial products, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The pyridine nucleus is a constituent of several vital natural products, such as nicotine and nucleic acids. Its ability to improve the pharmacokinetic characteristics of lead molecules has made the incorporation of the pyridine nucleus a key synthetic strategy in drug discovery. nih.gov

Strategic Incorporation of Fluorine and Trifluoromethyl Groups in Organic Molecules

The introduction of fluorine and trifluoromethyl groups into organic molecules, including the pyridine ring system, is a well-established strategy for modulating their physicochemical and biological properties. nbinno.comnih.govnih.govnih.gov

The presence of a fluorine atom on a pyridine ring can significantly alter its properties. Due to fluorine's high electronegativity, it has a strong electron-withdrawing inductive effect, which can decrease the basicity of the pyridine nitrogen. acs.org This modification of the electronic distribution within the ring can enhance its susceptibility to nucleophilic aromatic substitution. acs.org The substitution of hydrogen with fluorine can also lead to increased metabolic stability and improved membrane permeability of drug candidates. nih.govnih.gov

Computational studies on fluoropyridines have shown that the addition of fluorine atoms introduces a new set of π-bonding and antibonding orbitals, which can further stabilize the aromatic ring. nih.gov This increased stability contributes to the high thermal stability and chemical resistance observed in polymers containing fluorinated aromatics. nih.gov

The trifluoromethyl (CF3) group is a potent electron-withdrawing group, significantly more so than a single fluorine atom. nih.gov Its introduction onto a pyridine ring dramatically reduces the electron density of the aromatic system, making it more susceptible to nucleophilic attack. nih.gov This electronic effect can also influence the acidity of nearby functional groups. mdpi.com

From a steric perspective, the trifluoromethyl group is larger than a hydrogen or fluorine atom, which can influence the conformation of molecules and their binding to biological targets. nih.gov The increased lipophilicity imparted by the CF3 group can enhance the penetration of active ingredients into target organisms, a property leveraged in the design of agrochemicals. nbinno.com

Overview of 2-Fluoro-3-(trifluoromethyl)pyridine within the Fluorinated Pyridine Landscape

This compound (CAS No. 65753-52-8) is a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. nbinno.com The presence of both a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position creates a unique electronic and steric environment on the pyridine ring. This substitution pattern makes the molecule a versatile building block for creating derivatives with tailored properties. nbinno.com For instance, it is instrumental in the synthesis of certain antihypertensive and antiviral medications, as well as advanced herbicides and insecticides. nbinno.com The specific arrangement of the fluoro and trifluoromethyl groups influences the regioselectivity of subsequent reactions, allowing for the controlled synthesis of desired products.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 65753-52-8 sigmaaldrich.com |

| Molecular Formula | C6H3F4N sigmaaldrich.com |

| Molecular Weight | 165.09 g/mol sigmaaldrich.com |

| Boiling Point | 134-137 °C chemicalbook.com |

| Density | 1.371 g/cm³ (Predicted) chemicalbook.com |

| pKa | -2.86 (Predicted) chemicalbook.com |

| Form | Liquid chemicalbook.com |

| Color | Clear, colorless chemicalbook.com |

Table 2: Comparison of Substituent Effects on Pyridine Basicity

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.23 wikipedia.org |

| 2-Fluoropyridine | -0.44 |

| 3-(Trifluoromethyl)pyridine | 2.84 |

| This compound | -2.86 (Predicted) chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAQOVYPSZIDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382564 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65753-52-8 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65753-52-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 3 Trifluoromethyl Pyridine and Its Derivatives

Established Synthetic Routes for 2-Fluoro-3-(trifluoromethyl)pyridine

The predominant and most established method for the synthesis of this compound is through a chlorine-fluorine exchange reaction. This process typically starts from a corresponding chlorinated precursor, such as 2-chloro-3-(trifluoromethyl)pyridine or 2-chloro-3-(trichloromethyl)pyridine. The selection of the fluorinating agent and reaction conditions is crucial for achieving high yield and selectivity.

Halogen exchange reactions are a cornerstone in the synthesis of fluorinated aromatic compounds. In the context of producing this compound, this involves the displacement of a chlorine atom at the 2-position of the pyridine (B92270) ring with a fluorine atom. This transformation is driven by the selection of an appropriate fluorinating agent and carefully controlled reaction conditions to ensure the desired substitution occurs efficiently. Both liquid-phase and vapor-phase methodologies have been developed and optimized for this purpose.

Liquid-phase halogen exchange offers a versatile approach for the synthesis of this compound, allowing for a range of operating temperatures and the use of various fluorinating agents and solvents.

####### 2.1.1.1.1. Utilization of Anhydrous Hydrogen Fluoride (B91410) (HF) as a Fluorinating Agent

Anhydrous hydrogen fluoride (HF) is a powerful and commonly employed fluorinating agent for the synthesis of fluorinated pyridines. The reaction is typically conducted in the liquid phase under pressure. For the conversion of chlorinated precursors to their fluorinated counterparts, HF can be used directly. The process often involves heating the chlorinated pyridine derivative with anhydrous HF in an autoclave. While specific details for this compound are not extensively published, related processes for similar compounds, such as the preparation of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine, are carried out at temperatures ranging from 170°C to 200°C and pressures of at least 200 psig (1480 kPa) without a catalyst. The reaction can also be facilitated by the use of HF-base complexes, such as HF-pyridine or HF-triethylamine, which can offer milder reaction conditions.

####### 2.1.1.1.2. Application of Alkali Metal Fluorides (e.g., KF, CsF)

Alkali metal fluorides, particularly potassium fluoride (KF) and cesium fluoride (CsF), are widely used reagents for chlorine-fluorine exchange reactions. These reactions are typically performed in a polar aprotic solvent at elevated temperatures.

Potassium Fluoride (KF): Potassium fluoride is a cost-effective and common choice for fluorination. To enhance its reactivity and solubility, it is often used in combination with a phase-transfer catalyst, such as 18-crown-6, or in high-boiling point polar aprotic solvents like dimethyl sulfone or sulfolane. The reaction conditions can be harsh, often requiring high temperatures for extended periods. The effectiveness of KF can be improved by using it in a spray-dried form or in ionic liquids to increase its surface area and reactivity.

Cesium Fluoride (CsF): Cesium fluoride is a more reactive but also more expensive alternative to KF. Its higher solubility in organic solvents allows for milder reaction conditions. CsF can effectively replace chlorine in chloropyridines, and its use has been documented in the preparation of various fluoropyridine derivatives.

| Fluorinating Agent | Typical Solvents | Temperature Range (°C) | Pressure | Catalyst/Additive | Precursor Example |

| Anhydrous HF | None (neat) | 170 - 200 | ≥ 200 psig | None required | 2,3-dichloro-5-(trichloromethyl)pyridine |

| Potassium Fluoride (KF) | Dimethyl sulfone, Sulfolane | ~200 | Atmospheric | Phase-transfer catalyst (e.g., 18-crown-6) | 2-chloropyridine derivatives |

| Cesium Fluoride (CsF) | Polar aprotic solvents | Elevated | Atmospheric | Not always required | beta-halo-alpha- or gamma-fluoropyridine |

Note: The data in this table is based on general procedures for fluorination of chloropyridines and may not be specific to this compound.

####### 2.1.1.1.3. Optimization of Reaction Conditions (Temperature, Pressure, Solvents)

The efficiency of the liquid-phase halogen exchange is highly dependent on the reaction parameters.

Temperature and Pressure: Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition. For reactions involving anhydrous HF, elevated pressures are necessary to maintain the liquid phase and ensure sufficient contact between reactants. A patent describing a related process specifies a temperature range of 170°C to 200°C and pressures from 200 to 300 psig.

Solvents: The choice of solvent is critical, especially when using alkali metal fluorides. Polar aprotic solvents such as dimethyl sulfone, sulfolane, and N,N-dimethylformamide (DMF) are commonly used as they can solvate the metal cation, thereby increasing the nucleophilicity of the fluoride anion. It is important to use these solvents under substantially anhydrous conditions, as the presence of water can significantly reduce the reaction efficiency.

| Parameter | Influence on Reaction | Typical Range/Condition |

| Temperature | Affects reaction rate and selectivity. | 170 - 250°C |

| Pressure | Maintains liquid phase for HF reactions and can accelerate the rate. | Atmospheric to ≥ 200 psig |

| Solvent | Solubilizes reactants and influences fluoride nucleophilicity. | Polar aprotic (e.g., Dimethyl sulfone, Sulfolane) |

Note: The data in this table is based on general procedures for fluorination of chloropyridines and may not be specific to this compound.

Vapor-phase fluorination is a continuous process that is well-suited for large-scale industrial production. This method involves passing the chlorinated pyridine precursor in the gas phase over a heated catalyst bed in the presence of a fluorinating agent, typically anhydrous HF.

This process is often carried out at high temperatures, generally above 300°C. A variety of transition metal-based catalysts can be employed, with iron fluoride being a common choice. The simultaneous vapor-phase chlorination and fluorination of picoline derivatives has been reported to produce chloro(trifluoromethyl)pyridines, with 2-chloro-3-(trifluoromethyl)pyridine being obtained as a minor product in some cases. The reaction is typically conducted in a fluidized-bed reactor, which allows for efficient heat and mass transfer. The product distribution can be controlled by adjusting the reaction temperature and the molar ratio of the reactants.

| Parameter | Description | Typical Range/Condition |

| Temperature | High temperatures are required to facilitate the gas-phase reaction. | > 300°C |

| Catalyst | Transition metal-based catalysts are commonly used to promote the exchange. | Iron fluoride, CrO-Al catalyst |

| Reactants | Chlorinated pyridine precursor and anhydrous HF in the gas phase. | e.g., 2-chloro-3-(trichloromethyl)pyridine and HF |

| Reactor Type | Fluidized-bed reactors are often used for efficient industrial production. | Fluidized-bed |

Note: The data in this table is based on general procedures for vapor-phase fluorination of chloropyridines and may not be specific to this compound.

Vapor-Phase Fluorination Strategies

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

Constructing the pyridine ring from acyclic precursors that already contain a trifluoromethyl group is a powerful and versatile strategy. jst.go.jp This approach avoids the often harsh conditions required for the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring. A variety of cyclocondensation reactions have been developed for the synthesis of trifluoromethyl-substituted pyridines. researchoutreach.org

This methodology relies on the reaction of a trifluoromethyl-containing synthon with other components to assemble the final heterocyclic ring. For example, a multicomponent Kröhnke reaction has been reported for the synthesis of 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate. researchgate.net While this specific example leads to 2-substituted pyridines, the principle of using trifluoromethylated building blocks is broadly applicable to the synthesis of various isomers, including the target this compound, by selecting appropriately substituted starting materials. researchgate.net

The synthesis of pyridalyl, an insecticide, involves a condensation step with a trifluoromethyl pyridine building block. researchoutreach.org This highlights the industrial relevance of this synthetic strategy for accessing complex trifluoromethylated pyridines.

Direct Trifluoromethylation of Pyridine Precursors

The direct introduction of a trifluoromethyl group onto a pyridine ring is an atom-economical approach that has seen significant development. These methods can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylation. mdpi.com

Electrophilic trifluoromethylation involves the reaction of an electron-rich pyridine derivative with an electrophilic trifluoromethylating agent. chem-station.com Reagents such as Umemoto's and Togni's reagents are commonly used for this purpose. uni-muenchen.de The regioselectivity of electrophilic trifluoromethylation on substituted pyridines is a key consideration. For a substrate like 2-fluoropyridine, the fluorine atom is an ortho, para-director, which would typically direct electrophilic attack to the 3- and 5-positions. However, the electron-withdrawing nature of the fluorine can deactivate the ring towards electrophilic substitution.

Recent advancements have focused on achieving regioselective C-H trifluoromethylation. nih.gov For instance, a 3-position-selective C-H trifluoromethylation of pyridine rings has been achieved through nucleophilic activation of the pyridine via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating reagent. nih.gov This strategy could potentially be applied to 2-fluoropyridine to achieve the desired this compound.

Nucleophilic trifluoromethylation involves the reaction of an electron-deficient pyridine ring, often activated with a leaving group, with a nucleophilic source of the trifluoromethyl group. mdpi.com Common nucleophilic trifluoromethylating reagents include trifluoromethyltrimethylsilane (TMSCF₃) and trifluoromethane (fluoroform). mdpi.com

For the synthesis of this compound, a plausible strategy would involve the reaction of a 2-fluoro-3-halopyridine (where the halogen is chlorine, bromine, or iodine) with a nucleophilic trifluoromethylating agent. The electron-withdrawing effects of both the fluorine atom and the pyridine nitrogen would activate the 3-position towards nucleophilic attack.

A method for the 3-position-selective C-H trifluoromethylation of pyridine rings has been developed based on nucleophilic activation. nih.gov This involves the hydrosilylation of the pyridine, which effectively converts it into an enamine-like species that can then react with an electrophilic trifluoromethylating reagent. This highlights the interplay between nucleophilic activation of the pyridine ring and the subsequent reaction with a trifluoromethyl source.

Radical trifluoromethylation offers a powerful method for the direct introduction of a trifluoromethyl group onto pyridine rings. researchgate.net These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to the pyridine ring. researchgate.net A variety of reagents can be used to generate trifluoromethyl radicals, including trifluoroiodomethane (CF₃I) and sodium trifluoromethanesulfinate (Langlois' reagent). smolecule.com

A challenge with radical reactions on pyridine is often the lack of regioselectivity, leading to a mixture of isomers. However, photoredox catalysis has emerged as a tool to facilitate these transformations under mild conditions. smolecule.com For example, a scalable and operationally simple trifluoromethylation using trifluoroacetic anhydride and pyridine N-oxide has been developed using photoredox catalysis to generate the trifluoromethyl radical. researchgate.net The application of such methods to 2-fluoropyridine would need to be carefully controlled to achieve selective trifluoromethylation at the 3-position.

Synthesis of Key Intermediates and Precursors to this compound

Two dominant strategies are employed for the synthesis of trifluoromethylpyridine (TFMP) derivatives: the chlorine/fluorine exchange of a trichloromethylpyridine intermediate and the cyclocondensation reaction using a trifluoromethyl-containing building block. nih.govjst.go.jp

A prevalent industrial method for synthesizing TFMP derivatives involves the initial chlorination of picoline (methylpyridine) followed by a halogen exchange (Halex) reaction. nih.govjst.go.jp This process typically begins with the radical chlorination of the methyl group to form a trichloromethyl group, followed by chlorination of the pyridine ring itself.

For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a crucial intermediate, often starts from 3-picoline. researchoutreach.org This precursor undergoes extensive chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP). google.com The subsequent and most critical step is the fluorination of the trichloromethyl group to a trifluoromethyl group. This transformation is commonly achieved by treating the chlorinated intermediate with anhydrous hydrogen fluoride (HF). alfa-chemical.com

A specific patented process describes the preparation of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine by reacting 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous HF in the liquid phase at elevated temperatures (170°C to 200°C) and pressures. google.com This reaction facilitates the exchange of chlorine atoms for fluorine atoms on both the methyl substituent and the pyridine ring, leading directly to a fluoro-trifluoromethyl pyridine derivative.

| Starting Material | Key Intermediate | Fluorinating Agent | Product |

|---|---|---|---|

| 3-Picoline | 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) | Anhydrous Hydrogen Fluoride (HF) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | N/A | Anhydrous Hydrogen Fluoride (HF) | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine |

An alternative to the halogen exchange method is the construction of the pyridine ring from smaller, acyclic precursors that already contain a trifluoromethyl group. nih.govresearchoutreach.org This "building block" approach utilizes cyclocondensation reactions, where several smaller molecules assemble to form the final heterocyclic ring. researchoutreach.org

This strategy offers versatility in accessing different substitution patterns on the pyridine ring that may be difficult to achieve through direct functionalization. The choice between the direct fluorination method and the building-block method often depends on the specific target isomer. researchoutreach.org

Commonly used trifluoromethyl-containing building blocks for these syntheses include esters, ketones, and enones that provide the CF3-containing segment of the final pyridine ring. nih.govjst.go.jp These are reacted with other components, often in the presence of ammonia, to form the pyridine nucleus. researchoutreach.org For example, flonicamid, an insecticide containing a 4-trifluoromethyl-pyridine structure, is synthesized via a condensation reaction. researchoutreach.org

| Building Block Name | Chemical Formula | Type of Compound |

|---|---|---|

| Ethyl 2,2,2-trifluoroacetate | C4H5F3O2 | Ester |

| 2,2,2-Trifluoroacetyl chloride | C2ClF3O | Acyl Chloride |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 | β-Ketoester |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | C6H7F3O2 | Enone |

Regioselective Functionalization and Derivatization Strategies

Once this compound or its close analogues are synthesized, they can be further modified through various regioselective reactions to build more complex molecules. The strong electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly influences the reactivity of the pyridine ring.

The pyridine ring, particularly when substituted with powerful electron-withdrawing groups like fluorine and trifluoromethyl, is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govepa.gov These groups decrease the electron density of the aromatic ring, facilitating attack by nucleophiles. The substitution typically occurs at positions ortho or para to the electron-withdrawing substituents. mdpi.comresearchgate.net In polyfluoroarenes, nucleophilic attack often regioselectively displaces the fluorine atom at the para-position relative to a trifluoromethyl group. nih.gov This predictable reactivity allows for the controlled introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, by displacing a fluoride or chloride ion from the ring.

Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govnih.gov In this context, this compound can serve as an electrophilic coupling partner. The carbon-fluorine or a corresponding carbon-chlorine bond can be activated by a palladium catalyst to react with an organoboron reagent, such as an aryl or heteroaryl boronic acid. researchgate.net

This methodology is instrumental in synthesizing complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science. nih.govclaremont.edu The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and preventing side reactions like protodeboronation.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Halo-3-(trifluoromethyl)pyridine | (Hetero)Aryl Boronic Acid | Pd Catalyst (e.g., Pd(dppf)Cl2) + Base | 2-(Hetero)Aryl-3-(trifluoromethyl)pyridine |

The pyridine nucleus of this compound can undergo oxidation and reduction reactions. Oxidation typically occurs at the nitrogen atom, a common reaction for pyridine derivatives, to form the corresponding Pyridine N-oxide. This transformation can alter the electronic properties of the ring, potentially modifying its reactivity in subsequent functionalization steps.

Conversely, reduction of the trifluoromethyl-substituted pyridine ring can be achieved, though it can be challenging. The process involves the transfer of electrons to the aromatic system, which can lead to the cleavage of the carbon-fluorine bonds in the trifluoromethyl group. nih.gov Electrochemical studies have shown that the reduction of trifluoromethylarenes can lead to a radical anion, which may then expel a fluoride ion. nih.gov This reactivity highlights the potential for reductive defluorination pathways under specific conditions.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, bypassing the need for pre-functionalized starting materials. In the context of synthesizing this compound, the selective introduction of a fluorine atom at the C-2 position of the 3-(trifluoromethyl)pyridine core is a key transformation.

Recent research has demonstrated the feasibility of highly regioselective C-H fluorination on substituted pyridines. Specifically, for 3-substituted pyridines, including those bearing a trifluoromethyl group, fluorination has been shown to occur with exclusive selectivity at the 2-position acs.org. This selectivity is a significant advantage, as it directs the fluorination to the desired carbon-hydrogen bond, simplifying the synthetic route and avoiding the formation of isomeric byproducts.

The choice of fluorinating agent and catalyst is paramount in achieving efficient and selective C-H fluorination. While a variety of reagents have been developed for this purpose, the specific conditions for the direct fluorination of 3-(trifluoromethyl)pyridine to yield this compound involve careful optimization of these parameters. The reaction generally proceeds via the activation of a C-H bond, followed by the introduction of a fluorine atom. The electron-withdrawing nature of the trifluoromethyl group at the 3-position influences the electronic properties of the pyridine ring, directing the electrophilic fluorination to the adjacent C-2 position.

Below is a representative data table outlining the typical components and conditions for the C-H fluorination of a 3-substituted pyridine, based on established methodologies for achieving high regioselectivity.

Interactive Data Table: C-H Fluorination of 3-Substituted Pyridines

| Parameter | Value | Description |

| Substrate | 3-(Trifluoromethyl)pyridine | The starting material for the fluorination reaction. |

| Fluorinating Agent | Electrophilic Fluorinating Reagent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) | Provides the fluorine atom for the C-F bond formation. |

| Catalyst | Transition Metal Catalyst (e.g., Palladium, Rhodium, Silver complexes) | Facilitates the activation of the C-H bond. |

| Solvent | Aprotic Solvent (e.g., Acetonitrile, Dichloromethane) | Provides the reaction medium. |

| Temperature | 25-100 °C | The optimal temperature range for the reaction. |

| Reaction Time | 1-24 hours | The duration required for the completion of the reaction. |

| Yield | Moderate to High | The expected yield of the this compound product. |

| Selectivity | High (predominantly C-2 fluorination) | The regioselectivity of the fluorination reaction. |

Note: The specific yield and reaction conditions can vary depending on the exact catalyst and fluorinating agent used.

Advanced Synthetic Methodologies and Process Optimization

In addition to traditional batch synthesis, modern chemical manufacturing increasingly relies on advanced methodologies that offer improved efficiency, safety, and sustainability.

Flow Chemistry and Continuous Manufacturing Approaches

Flow chemistry, or continuous manufacturing, has garnered significant attention as a transformative technology in chemical synthesis. The execution of chemical reactions in a continuously flowing stream within a network of tubes or microreactors offers numerous advantages over conventional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles for hazardous reactions, and the potential for automated and scalable production.

While specific examples of the continuous flow synthesis of this compound are not extensively detailed in the public domain, the principles of flow chemistry are highly applicable to its production. The synthesis of fluorinated pyridines often involves exothermic reactions and the use of potentially hazardous reagents. Flow reactors can mitigate these risks by minimizing the reaction volume at any given time and providing superior temperature control, thereby preventing thermal runaways.

A generalized flow chemistry setup for the synthesis of a fluorinated pyridine derivative would typically involve:

Reagent Introduction: Precise and continuous pumping of the starting materials (e.g., 3-(trifluoromethyl)pyridine and the fluorinating agent solution) into the reactor system.

Mixing: Efficient mixing of the reagent streams in a micro-mixer to ensure homogeneity.

Reaction: Passage of the reaction mixture through a heated or cooled reactor coil or a packed-bed reactor containing an immobilized catalyst. The residence time in the reactor is carefully controlled to maximize conversion and minimize byproduct formation.

In-line Analysis and Quenching: Integration of in-line analytical techniques (e.g., IR, UV-Vis) to monitor the reaction progress in real-time, followed by the introduction of a quenching agent to stop the reaction.

Purification: Continuous downstream processing, such as liquid-liquid extraction or continuous chromatography, to isolate the pure product.

The application of flow chemistry to the synthesis of this compound and its derivatives holds the promise of developing more efficient, safer, and scalable manufacturing processes.

Sustainable Synthesis Protocols and Green Chemistry Principles

The principles of green chemistry are integral to the development of modern synthetic methodologies, aiming to minimize the environmental impact of chemical processes. The synthesis of this compound can be approached with these principles in mind to create more sustainable protocols.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H functionalization is inherently more atom-economical than classical methods that require pre-functionalization.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. The selection of less toxic and more environmentally benign fluorinating agents is also a critical aspect.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The use of microwave irradiation or other energy-efficient heating methods can also contribute to a greener process.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. The development of recyclable catalysts is a key area of research in green chemistry.

Waste Reduction: Minimizing or eliminating the formation of waste products. This can be achieved through the optimization of reaction conditions to improve selectivity and yield.

For the synthesis of this compound, a sustainable approach would involve the use of a highly selective and recyclable catalyst for the direct C-H fluorination of 3-(trifluoromethyl)pyridine in a green solvent or under solvent-free conditions. Process optimization to maximize yield and minimize energy consumption would further enhance the sustainability of the synthesis. While the direct application of all green chemistry principles to every synthetic step may present challenges, a continuous effort to incorporate these concepts is driving innovation in the synthesis of fluorinated pyridines.

Advanced Spectroscopic Characterization and Computational Studies

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. In the analysis of 2-Fluoro-3-(trifluoromethyl)pyridine, this method provides critical information regarding its molecular mass and fragmentation behavior under ionization.

The mass spectrum of this compound is characterized by the identification of its molecular ion peak (M⁺). Given the compound's molecular formula, C₆H₃F₄N, the exact mass can be calculated and is typically observed in high-resolution mass spectrometry (HRMS) . The nominal molecular weight is 165.09 g/mol sigmaaldrich.com.

Upon electron ionization, the molecular ion undergoes fragmentation, creating a unique pattern of daughter ions that serves as a fingerprint for the molecule. While a specific, detailed fragmentation pathway for this compound is not extensively documented in public literature, a plausible pathway can be inferred based on the principles of mass spectrometry and the known behavior of fluorinated aromatic compounds nist.govlibretexts.org.

The fragmentation process is governed by the relative stability of the resulting ions and neutral fragments. Key fragmentation steps likely include:

Loss of a Fluorine Atom: Cleavage of a C-F bond, which is common in fluorinated compounds.

Loss of the Trifluoromethyl Group: The C-C bond between the pyridine (B92270) ring and the -CF₃ group can break, leading to the loss of a neutral CF₃ radical or the formation of a stable [CF₃]⁺ cation, which is often an abundant ion in the mass spectra of fluorocarbons nist.gov.

Ring Cleavage: The pyridine ring itself can fragment, leading to a complex pattern of smaller ions.

A representative table of expected major fragments is presented below. The relative abundance of these fragments helps in confirming the structure of the molecule.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |

| [C₆H₃F₄N]⁺ (Molecular Ion) | 165 | - |

| [C₆H₃F₃N]⁺ | 146 | F |

| [C₅H₃FN]⁺ | 96 | CF₃ |

| [CF₃]⁺ | 69 | C₅H₃FN |

This interactive table is based on theoretical fragmentation patterns.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry provides profound insights into molecular structure, properties, and reactivity, complementing experimental data. Quantum mechanical modeling, particularly Density Functional Theory (DFT), is a widely used approach for studying fluorinated pyridine derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems nih.gov. It has proven to be a reliable tool for predicting various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics of molecules like this compound researchgate.netresearchgate.net. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which offer a good balance between accuracy and computational cost for organic molecules researchgate.netniscpr.res.in.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation researchgate.net. For this compound, DFT calculations can predict key structural parameters. The presence of the highly electronegative fluorine atom and the bulky trifluoromethyl group is expected to cause distortions in the pyridine ring from a perfect hexagonal structure .

These calculations can provide precise values for bond lengths and angles. The energetic landscape can also be explored to identify stable conformers and transition states, which is crucial for understanding the molecule's dynamic behavior.

Below is a table of predicted geometric parameters for this compound based on DFT calculations for similar structures.

| Parameter | Predicted Value |

| C-F Bond Length | ~1.34 Å |

| C-CF₃ Bond Length | ~1.51 Å |

| C-N-C Bond Angle | ~117° |

| C-C-F Bond Angle | ~119° |

This interactive table contains representative theoretical data based on analogous compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties wikipedia.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor libretexts.org.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical parameter that provides information about the molecule's chemical stability and reactivity irjweb.comtaylorandfrancis.com. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO researchgate.net.

For this compound, the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups are expected to lower the energy levels of both the HOMO and LUMO. This typically results in a relatively large HOMO-LUMO gap, indicating that the compound is electronically stable. DFT calculations can provide quantitative values for these orbital energies and the resulting energy gap.

| Orbital Property | Representative Calculated Value (eV) | Significance |

| HOMO Energy | -7.0 to -8.0 | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 | Chemical stability and reactivity |

This interactive table presents typical energy ranges for fluorinated pyridine derivatives based on computational studies.

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating varying charge densities.

The MEP at a specific point in the space around a molecule represents the force that would be exerted on a positive test charge at that point by the molecule's nuclei and electrons uni-muenchen.de. Typically, regions of negative electrostatic potential, shown in shades of red, are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in blue, are associated with atomic nuclei and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential.

For this compound, an MEP map would highlight several key features:

Negative Potential: The most significant region of negative electrostatic potential is expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This site is the primary center for protonation and interaction with Lewis acids.

Positive Potential: Regions of positive potential would be located around the hydrogen atoms of the pyridine ring.

Understanding the MEP map is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential binding sites in a biological context.

Thermodynamic Property Calculations

Key thermodynamic properties that can be calculated include:

Standard Enthalpy of Formation (ΔH°f): This value indicates the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability.

Standard Gibbs Free Energy of Formation (ΔG°f): This property combines enthalpy and entropy and is the ultimate indicator of a molecule's thermodynamic stability under standard conditions.

Entropy (S°): Entropy measures the degree of randomness or disorder of a system. Calculated entropy values are important for understanding the temperature dependence of chemical equilibria involving the molecule.

Heat Capacity (Cv): This property quantifies the amount of heat required to raise the temperature of the substance by a certain amount.

These calculations rely on obtaining the optimized molecular geometry and performing a vibrational frequency analysis. The vibrational frequencies are then used to compute the thermal contributions to enthalpy, entropy, and Gibbs free energy. Studies on related molecules, such as derivatives of 2-fluoropyridine, have utilized DFT with basis sets like B3LYP/6-311++g(d,p) to analyze reactivity and spectral behaviors, which also provides thermodynamic data like free energy values researchgate.net.

Table 1: Selected Physical and Predicted Thermodynamic Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H3F4N sigmaaldrich.com |

| Molecular Weight | 165.09 g/mol sigmaaldrich.com |

| Boiling Point | 134-137 °C chemicalbook.com |

| Density (Predicted) | 1.371 ± 0.06 g/cm³ chemicalbook.com |

Note: This table contains experimentally observed and computationally predicted properties. Detailed calculated thermodynamic parameters are highly dependent on the chosen theoretical method and basis set.

Computational Chemistry and Molecular Modeling

Ab Initio Methods for Electronic Structure Investigations

Ab initio methods are a class of computational chemistry techniques that solve the electronic Schrödinger equation from first principles, without the use of empirical parameters wikipedia.org. These methods are fundamental for investigating the electronic structure of molecules like this compound, providing accurate predictions of molecular geometries, energies, and other electronic properties.

The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the instantaneous electron-electron repulsion with an average effect wikipedia.org. While HF is a foundational method, it does not account for electron correlation, which is the tendency of electrons to avoid each other.

To achieve higher accuracy, post-Hartree-Fock methods are employed. These include:

Møller-Plesset Perturbation Theory (MP2, MP3, MP4): These methods add electron correlation as a perturbation to the HF solution.

Configuration Interaction (CI): This method provides a more complete treatment of electron correlation by including excited electronic states in the wave function.

Coupled Cluster (CC) Theory: This is one of the most accurate and reliable methods for calculating electronic structure, particularly for small to medium-sized molecules.

For this compound, ab initio calculations can be used to:

Determine the precise molecular geometry, including bond lengths and angles.

Calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic stability.

Predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the molecular structure. Studies on the related molecules 2-fluoropyridine and 3-fluoropyridine have shown excellent agreement between DFT/ab initio calculations and experimental vibrational spectra researchgate.net.

These investigations provide a detailed picture of the molecule's electronic landscape, which is essential for understanding its chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with other molecules. For example, a simulation could model the behavior of the compound in an aqueous solution to understand its hydration shell and solubility.

In the context of drug design, where fluorinated pyridines are important building blocks, MD simulations are invaluable nbinno.com. A simulation could be run to study the binding of a larger molecule containing the this compound moiety to the active site of a protein. Such simulations can:

Reveal the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the protein-ligand complex.

Assess the stability of the ligand within the binding pocket over time.

Provide insights into the conformational changes that may occur in both the ligand and the protein upon binding.

Research on derivatives of 2-fluoropyridine has employed 100-nanosecond molecular dynamics simulations to evaluate protein-ligand interactions and the deformability of amino acid residues in a binding site researchgate.net. This demonstrates the power of MD in understanding the dynamic nature of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively nih.gov. These models are predictive tools used extensively in drug discovery, toxicology, and materials science to screen new compounds and optimize existing ones.

The development of a QSAR/QSPR model involves several steps:

Data Set Collection: A set of molecules with known activities or properties is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation linking the descriptors to the activity/property.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted mdpi.com.

This compound is a valuable building block for creating novel pharmaceuticals and agrochemicals nbinno.com. In a QSAR study, it could be used as a core scaffold, with various substituents added to different positions. The biological activity of the resulting library of compounds would then be measured. By calculating molecular descriptors for each analog, a QSAR model could be developed to identify which structural features are most important for the desired activity. This allows chemists to prioritize the synthesis of the most promising new compounds, saving time and resources.

Reactivity and Reaction Mechanisms of 2 Fluoro 3 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

2-Fluoro-3-(trifluoromethyl)pyridine is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The presence of the electronegative fluorine atom at the 2-position and the powerful electron-withdrawing trifluoromethyl group at the 3-position renders the pyridine (B92270) ring electron-deficient and thus a prime target for nucleophilic attack.

Regioselectivity and Electronic Effects of Fluorine and Trifluoromethyl Groups

The regioselectivity of SNAr reactions on this compound is a direct consequence of the electronic effects exerted by its substituents. The fluorine atom, through its strong inductive effect (-I), and the trifluoromethyl group, also a potent -I group, work in concert to decrease the electron density of the pyridine ring. This deactivation is most pronounced at the positions ortho and para to the activating groups.

In this specific molecule, the fluorine atom at the 2-position and the trifluoromethyl group at the 3-position synergistically activate the ring for nucleophilic attack. The primary site of nucleophilic attack is the carbon atom bearing the fluorine atom (C-2). This is because the intermediate formed upon nucleophilic attack at this position, known as a Meisenheimer complex, is significantly stabilized by the adjacent electron-withdrawing trifluoromethyl group. The negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the inductive effect of the CF3 group.

Studies on related polyfluoroarenes have shown that the regioselectivity of SNAr is governed by the electron density at the reactive carbons and steric hindrance. In the case of octafluorotoluene, nucleophilic attack by phenothiazine occurs at the para-position relative to the trifluoromethyl group, a selectivity attributed to both electronic stabilization and steric factors nih.gov. For this compound, the C-2 position is the most electrophilic and sterically accessible site for most nucleophiles.

Influence of Activating and Deactivating Groups

The presence of additional activating or deactivating groups on the this compound ring can further modulate its reactivity in SNAr reactions.

Activating Groups: Additional electron-withdrawing groups, such as a nitro group (NO2), would be expected to further enhance the rate of nucleophilic substitution. For instance, in 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, the nitro group at the 5-position (para to the chlorine) significantly activates the ring towards nucleophilic attack, facilitating the displacement of the chloride chemicalbook.com. While a direct analogue with fluorine is not explicitly detailed in the provided search results, the principle of enhanced activation by an additional electron-withdrawing group holds.

Deactivating Groups: Conversely, the introduction of electron-donating groups, such as alkyl or alkoxy groups, would be expected to decrease the rate of SNAr by increasing the electron density of the pyridine ring. This would make the ring less electrophilic and destabilize the negatively charged Meisenheimer intermediate. However, even with the presence of such groups, the strong activation provided by the fluorine and trifluoromethyl substituents often allows SNAr reactions to proceed, albeit at a slower rate.

Leaving Group Abilities and Reaction Kinetics

A notable feature of SNAr reactions is that the typical trend of halogen leaving group ability (I > Br > Cl > F) observed in SN1 and SN2 reactions is often inverted. In many SNAr reactions, fluoride (B91410) is an excellent leaving group, often superior to other halogens. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the subsequent elimination of the leaving group.

The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic, thus accelerating the rate-determining nucleophilic attack. Indeed, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine nih.govacs.org. This principle is applicable to this compound, where the fluorine at the activated 2-position serves as a good leaving group.

The kinetics of these reactions are typically second order, being first order in both the substrate and the nucleophile. The reaction rate is highly dependent on the nature of the nucleophile, the solvent, and the temperature.

Table 1: Reactivity of Halopyridines in SNAr with Sodium Ethoxide

| Substrate | Relative Rate |

|---|---|

| 2-Fluoropyridine | 320 |

| 2-Chloropyridine | 1 |

This table illustrates the enhanced reactivity of fluoropyridines in SNAr reactions compared to their chloro analogues. nih.govacs.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions on this compound are generally very difficult to achieve. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of two powerful electron-withdrawing groups, the fluorine and the trifluoromethyl group, further deactivates the ring towards attack by electrophiles.

These deactivating groups make the pyridine ring significantly less nucleophilic than benzene, and the reaction conditions required for electrophilic substitution are typically harsh, often involving high temperatures and strong acids. Under such conditions, the basic nitrogen atom of the pyridine ring is often protonated, which further deactivates the ring to an even greater extent.

Organometallic Reactions

Organometallic reactions, particularly those involving metalation, provide a viable pathway for the functionalization of the this compound ring, circumventing the challenges associated with electrophilic substitution.

Metalation and Subsequent Trapping Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

For this compound, the fluorine atom can act as a directing group, although it is considered a moderate one. The most acidic proton is expected to be at the C-4 position, influenced by the inductive effects of the adjacent trifluoromethyl group and the fluorine atom. However, the nitrogen atom in the pyridine ring can also direct metalation.

The lithiation of substituted pyridines often requires the use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures to prevent nucleophilic addition of the organolithium reagent to the pyridine ring. For example, 2-fluoropyridine can be smoothly metalated at the 3-position using LDA, and the resulting organolithium species can be trapped with various electrophiles rsc.org.

While specific literature on the metalation of this compound is scarce, it is plausible that under carefully controlled conditions with a suitable lithium amide base, regioselective deprotonation could be achieved. The resulting lithiated species could then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2), providing a route to a range of functionalized derivatives that would be inaccessible through other means. For instance, the lithiation of 2,3-dihalopyridines has been shown to be a versatile method for their functionalization, with the regioselectivity being highly dependent on the specific halogens and reaction conditions researchgate.net.

Cross-Coupling Reactions with Various Reagents

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 2-position typically serves as the leaving group in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyridine derivative with boronic acids or their esters. For trifluoromethyl-substituted pyridylboronic acids, these reactions are effective with heteroaryl halides, yielding CF3-substituted aryl/heteroaryl-pyridines in good yields (51-98%). researchgate.net The reaction of this compound with an aryl or heteroaryl boronic acid would proceed using a palladium catalyst, such as Pd(dppf)Cl₂, and a base to yield the corresponding 2-aryl- or 2-heteroaryl-3-(trifluoromethyl)pyridine.

Sonogashira Coupling: This coupling reaction enables the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method provides access to various alkynyl-substituted pyridine scaffolds.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the pyridine substrate with primary or secondary amines. The reaction is catalyzed by palladium complexes with specialized phosphine ligands. This transformation allows for the synthesis of a wide range of N-aryl and N-heteroaryl amines, which are significant structures in medicinal chemistry.

The table below summarizes typical conditions for these cross-coupling reactions, extrapolated from similar fluorinated pyridine systems.

| Reaction Type | Reagent | Catalyst System | Typical Product |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base | 2-Aryl-3-(trifluoromethyl)pyridine |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | 2-Alkynyl-3-(trifluoromethyl)pyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst + Phosphine Ligand + Base | 2-Amino-3-(trifluoromethyl)pyridine |

Reductive Cleavage of C-CF₃ Bonds

While the C-CF₃ bond is generally robust, methods for its cleavage are of synthetic interest. A notable reaction is the reductive detrifluoromethylation of 2-trifluoromethylpyridines. This transformation can be achieved using a combination of an earth-abundant alkoxide base, such as potassium tert-butoxide (KOtBu), and a silicon hydride species like tetramethyldisiloxane (TMDSO). acs.orgnih.gov This reaction effectively replaces the trifluoromethyl group with a hydrogen atom.

Chemoselectivity and Mechanistic Insights

A key feature of the reductive cleavage of the C-CF₃ bond in trifluoromethylpyridines is its remarkable chemoselectivity. The reaction is highly selective for the C(sp²)-CF₃ group located at the 2-position of the pyridine ring. acs.orgnih.govacs.org Trifluoromethyl groups at other positions on the pyridine ring or on other parts of the molecule remain intact. acs.org For instance, a substrate containing two trifluoromethyl groups, one at the 2-position and another at a remote location, undergoes selective C-C bond cleavage only at the 2-position. acs.org

Preliminary mechanistic studies suggest that the combination of the silane and the alkoxide base generates a potent reducing system. acs.orgnih.govacs.org It is proposed that this system can initiate a single-electron transfer (SET) to the electron-deficient trifluoromethylpyridine substrate. acs.org This electron transfer would form a radical anion intermediate, which then undergoes fragmentation to cleave the C-CF₃ bond. This mechanism contrasts with pathways involving direct hydride delivery to the pyridine ring. acs.org

The table below outlines the conditions and selectivity of this reaction.

| Substrate Position of -CF₃ | Reagents | Result | Reference |

| 2-position | KOtBu, TMDSO | Reductive Cleavage | acs.org |

| 3-position | KOtBu, TMDSO | No Reaction | acs.org |

| 4-position | KOtBu, TMDSO | No Reaction | acs.org |

| 2-position and remote position | KOtBu, TMDSO | Selective cleavage at 2-position | acs.org |

Oxidation and Reduction Chemistry of the Pyridine Ring

The electron-deficient nature of the pyridine ring in this compound, due to the inductive effects of the fluorine and trifluoromethyl groups, influences its oxidation and reduction chemistry.

Oxidation: Similar to other pyridine derivatives, this compound can be oxidized to form the corresponding pyridine N-oxide. This transformation is typically carried out using oxidizing agents such as peroxy acids. The resulting N-oxide can be a useful intermediate for further functionalization of the pyridine ring.

Reduction: The pyridine ring can be reduced to yield partially or fully saturated derivatives, such as piperidines. This typically requires catalytic hydrogenation under specific conditions. The electron-withdrawing substituents can make the ring more susceptible to reduction compared to unsubstituted pyridine.

Mechanistic Studies of Specific Reactions

Understanding the mechanisms of reactions involving fluorinated pyridines is crucial for optimizing reaction conditions and expanding their synthetic utility.

Investigation of Reaction Intermediates

Mechanistic investigations into related transformations have provided insights into potential reaction intermediates. For example, in the 3-position-selective C-H trifluoromethylation of pyridine derivatives, the reaction is proposed to proceed through the formation of an N-silyl enamine intermediate. chemrxiv.orgacs.org This intermediate is formed by the nucleophilic activation of the pyridine ring through hydrosilylation. The subsequent reaction with an electrophilic trifluoromethylating agent leads to a trifluoromethylated enamine intermediate, which then aromatizes to the final product. chemrxiv.orgacs.org Although this reaction describes a C-H functionalization rather than a substitution at the C2 position, it highlights the types of intermediates that can be formed through activation of the pyridine ring.

Kinetic Isotope Effects

The study of kinetic isotope effects (KIEs) provides valuable insights into the reaction mechanisms of organic compounds by comparing the rates of reactions of molecules with different isotopes. For this compound, while specific experimental KIE data is not extensively documented in publicly available literature, the principles of KIE can be applied to understand its potential reactivity in various transformations, such as nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).

A kinetic isotope effect is observed when replacing an atom in a reactant with one of its heavier isotopes alters the reaction rate. This change in rate is primarily due to the difference in the zero-point vibrational energies of the bonds involving the isotopes. Heavier isotopes form stronger bonds with lower zero-point energies, requiring more energy to break, which can lead to a slower reaction rate.

Primary Kinetic Isotope Effects: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For instance, in a hypothetical electrophilic aromatic substitution reaction on the this compound ring, if the C-H bond at a reacting position is replaced by a C-D bond, a primary KIE (kH/kD > 1) would be expected if the cleavage of this bond is rate-limiting. However, studies on the fluorination of other aromatic compounds have shown small deuterium isotope effects (kH/kD ≈ 0.86–0.99), suggesting that the proton elimination step from the intermediate σ-complex is not the rate-determining step in those cases researchgate.net.

Secondary Kinetic Isotope Effects: A secondary KIE arises when the isotopically substituted atom is not directly involved in bond making or breaking in the rate-determining step. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). For nucleophilic aromatic substitution reactions, secondary KIEs can help differentiate between SN1 and SN2 mechanisms wikipedia.org.

The following interactive table illustrates hypothetical KIE values for typical reactions involving pyridines and what they might imply for the mechanism.

| Reaction Type on Pyridine Ring | Isotopic Substitution | Hypothetical kH/kD | Implication for Rate-Determining Step |

| Electrophilic Aromatic Substitution | C-H vs C-D | ~1.0 | C-H bond breaking is not rate-determining. |

| Nucleophilic Aromatic Substitution | α-carbon (secondary KIE) | > 1.0 | Change in hybridization at the reaction center. |

| Deprotonation by a strong base | C-H vs C-D | > 2.0 | C-H bond breaking is rate-determining. |

This table presents hypothetical data to illustrate the principles of kinetic isotope effects.

In the context of this compound, the fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution reactions. Investigating the KIE by isotopic labeling of the incoming nucleophile or atoms on the pyridine ring could elucidate the nature of the transition state. For example, a significant primary KIE involving the nucleophile would suggest its bonding to the ring is part of the rate-determining step.

Computational Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For complex molecules like this compound, computational studies can provide a deep understanding of reactivity, regioselectivity, and the energetics of reaction pathways that may be difficult to probe experimentally. While specific computational studies focused solely on this compound are not prevalent in the literature, the methodologies are well-established for related fluorinated and trifluoromethylated pyridine systems.

Computational mechanistic elucidation typically involves the following steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Energy Profile Calculation: The relative energies of all species along the reaction coordinate are calculated to map out the entire reaction pathway. This allows for the determination of activation energies and reaction enthalpies.

Analysis of Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to understand charge distribution, bond orders, and orbital interactions, providing insights into the electronic effects of substituents like the fluoro and trifluoromethyl groups.

For this compound, DFT studies could be employed to investigate several key aspects of its reactivity:

Nucleophilic Aromatic Substitution (SNAr): Computational models can be used to study the SNAr mechanism, which is a characteristic reaction for 2-fluoropyridines. The calculations would likely focus on the formation and stability of the Meisenheimer intermediate, a key intermediate in the stepwise SNAr pathway. The energy barriers for the formation and breakdown of this intermediate can be calculated. Recent computational work has also explored concerted SNAr mechanisms where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks nih.gov. DFT calculations can help distinguish between these pathways.

Influence of Substituents: The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly influences the reactivity of the pyridine ring. The trifluoromethyl group, in particular, is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms nih.gov. Computational studies can quantify the impact of these substituents on the electron density at different positions of the pyridine ring, thereby explaining the regioselectivity of reactions. DFT has been used to analyze the nucleophilicity of substituted pyridines and how it is affected by various functional groups ias.ac.in.

Trifluoromethylation Reactions: There is significant interest in the regioselective trifluoromethylation of pyridines. Computational studies can aid in understanding the mechanisms of these reactions, whether they proceed via radical, nucleophilic, or electrophilic pathways researchgate.netchemistryviews.orgchemrxiv.org. For instance, DFT calculations have been used to investigate the mechanism of metal-free phosphination and subsequent functionalization of pyridine mdpi.com.

The following table summarizes common computational methods and their applications in studying the reactivity of pyridine derivatives.

| Computational Method | Application in Mechanistic Studies |

| DFT (e.g., B3LYP, M06-2X) | Geometry optimization, transition state searching, calculation of reaction energy profiles. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and UV-Vis spectra. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution, hyperconjugative interactions, and bond orders. |

| Solvation Models (e.g., PCM, SMD) | To account for the effect of the solvent on the reaction mechanism and energetics. |

This table provides an overview of computational techniques and their general applications.

Applications in Medicinal Chemistry and Drug Discovery

2-Fluoro-3-(trifluoromethyl)pyridine as a Pharmaceutical Intermediate

This compound serves as a critical starting material and key building block in the synthesis of a variety of complex molecules destined for pharmaceutical applications. nih.govnih.gov The presence of both a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position on the pyridine (B92270) ring imparts distinct reactivity and properties that are highly sought after in drug design. nih.gov The fluorine atom can act as a handle for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups, while the trifluoromethyl group significantly influences the electronic nature of the pyridine ring. nih.govmdpi.com

The utility of trifluoromethylpyridine (TFMP) derivatives, in general, is well-established in the pharmaceutical industry, with several approved drugs and numerous clinical candidates containing this moiety. nih.govmdpi.com The specific this compound isomer provides a unique substitution pattern that medicinal chemists can exploit to create novel chemical entities with desired pharmacological activities.

Design and Synthesis of Novel Drug Candidates Incorporating the this compound Moiety

The design and synthesis of new drug candidates often leverage the advantageous properties conferred by the this compound scaffold. This moiety is strategically incorporated to optimize a molecule's interaction with its biological target and to improve its drug-like properties.

Impact of Fluorination on Biological Activity and Pharmacokinetics

The introduction of fluorine and trifluoromethyl groups into drug candidates has a profound impact on their biological activity and pharmacokinetic profiles. mdpi.com Fluorine, being the most electronegative element, can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and form key interactions, such as hydrogen bonds, with biological targets. mdpi.com The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly modulate the electronic properties of the aromatic ring to which it is attached. mdpi.com

These modifications can lead to:

Increased binding affinity for the target protein.

Enhanced selectivity for the intended target over off-targets.

Improved metabolic stability, leading to a longer half-life in the body.

Increased lipophilicity, which can improve membrane permeability and oral bioavailability.

Modulation of Target Binding Affinity and Selectivity

The electronic effects of the fluorine and trifluoromethyl groups on the this compound ring can significantly influence how a drug candidate interacts with its biological target. The strong electron-withdrawing nature of the trifluoromethyl group can alter the charge distribution of the pyridine ring, potentially leading to stronger and more specific interactions with amino acid residues in the binding pocket of a protein. mdpi.com This can result in higher binding affinity and, consequently, greater potency. Furthermore, the unique steric and electronic profile of the this compound moiety can contribute to enhanced selectivity, ensuring that the drug interacts primarily with its intended target and minimizing off-target effects that could lead to adverse reactions.

Biological Activity and Pharmacological Profiles of Derivatives

The versatility of the this compound scaffold has enabled the synthesis of a diverse range of derivatives with promising pharmacological activities. A particularly active area of research is the development of anticancer agents.

Anticancer Agents

Several studies have explored the potential of derivatives of trifluoromethyl-substituted pyridines as anticancer agents, with some demonstrating significant cytotoxic activity against various cancer cell lines. While direct synthesis from this compound is not always explicitly detailed in all published literature for every compound, the structural motifs are highly relevant and showcase the potential of this class of compounds.

For instance, a study on novel trifluoromethyl-substituted furo[2,3-b]pyridine (B1315467) and pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives, which share a core trifluoromethylpyridine structure, revealed promising anticancer activity. nih.gov Compounds such as 7 and 12a from this study exhibited potent cytotoxicity against a panel of human cancer cell lines. nih.gov

Another area of interest is the development of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines. One of the most potent compounds in this series, 2,6-dichlorobenzaldehydehydrazone 29 , demonstrated growth inhibition of all tested cancer cell lines at nanomolar concentrations. nih.gov

Furthermore, research into 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives has identified compounds with notable cytotoxic effects. For example, compound 3b showed strong growth inhibition against melanoma and breast cancer cell lines. nih.gov

Table 1: Anticancer Activity of Selected Trifluoromethylpyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7 | Neuro-2a | 5.8 | nih.gov |

| Hela | 5.8 | nih.gov | |

| A549 | 5.8 | nih.gov | |

| COLO 205 | 5.8 | nih.gov | |

| 12a | Neuro-2a | 3.6 | nih.gov |

| Hela | 3.6 | nih.gov | |

| A549 | 3.6 | nih.gov | |

| COLO 205 | 3.6 | nih.gov | |

| Compound 3b | C32 (Melanoma) | 24.4 | nih.gov |

| A375 (Melanoma) | 25.4 | nih.gov | |

| MCF-7 (Breast) | >50 | nih.gov | |

| DU-145 (Prostate) | 29.8 | nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.